Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H6BrFO2S and a molecular weight of 289.12 g/mol . This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate typically involves the bromination and fluorination of benzo[b]thiophene derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the thiophene ring . The reaction conditions often involve the use of solvents like chlorobenzene and catalysts such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced synthesis techniques and equipment to maintain consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzo[b]thiophene-2-carboxylate: A similar compound with a fluorine atom but lacking the bromine substitution.
Methyl 4-bromo-6-chlorobenzo[b]thiophene-2-carboxylate: Another derivative with a chlorine atom instead of fluorine.
Uniqueness
Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties.
Biological Activity
Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and related fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈BrFNO₂S
- Molecular Weight : Approximately 289.12 g/mol
- Structural Features : The compound contains a benzo[b]thiophene core with bromine and fluorine substituents, which may enhance its biological activity through various mechanisms.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) can influence the compound's binding affinity and selectivity:
- Halogen Bonding : Bromine can enhance hydrophobic interactions, while fluorine can improve metabolic stability and lipophilicity.
- Hydrogen Bonding : The carboxylate group may participate in hydrogen bonding, stabilizing interactions with target proteins .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thiophene have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth:
- Cell Growth Inhibition : Compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against certain cancer cell lines .
Anti-inflammatory Effects
Thiophene derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Modulation of inflammatory markers | |
Enzyme Inhibition | Targeting specific enzymes |
Case Study: Anticancer Screening
A recent study screened several thiophene derivatives for their anticancer activity. This compound was included in this screening, showing significant inhibition against KARPAS422 cell growth with an IC50 value comparable to established anticancer agents .
Comparative Analysis
The compound's biological activity has been compared with other thiophene-based drugs. Notably, compounds with similar halogenation patterns tend to exhibit enhanced pharmacokinetic profiles, suggesting that this compound may possess superior bioavailability and efficacy compared to non-halogenated analogs .
Properties
IUPAC Name |
methyl 4-bromo-6-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO2S/c1-14-10(13)9-4-6-7(11)2-5(12)3-8(6)15-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXQMFBXUOGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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